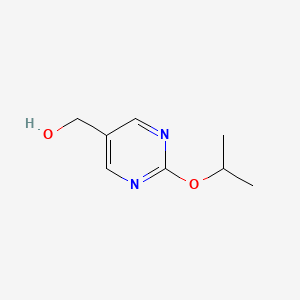

(2-Propan-2-yloxypyrimidin-5-yl)methanol

Description

Overview of Pyrimidine (B1678525) Heterocycles in Synthetic Organic Chemistry

Pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a fundamental structural motif in a vast array of biologically significant molecules. Its presence as a core component of the nucleobases uracil, thymine, and cytosine underscores its central role in the chemistry of life. Beyond its biological importance, the pyrimidine ring is a privileged scaffold in medicinal chemistry, lending its unique physicochemical properties to a wide range of therapeutic agents. researchgate.net

The synthetic versatility of the pyrimidine skeleton allows for its modification at multiple positions, enabling the fine-tuning of electronic and steric properties to achieve desired biological activities. researchgate.net Consequently, pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.gov The accessibility of various synthetic methodologies for constructing and functionalizing the pyrimidine ring has made it an attractive target for organic chemists. nih.gov

Significance of Pyrimidinylmethanol Scaffolds as Chemical Building Blocks

The introduction of a hydroxymethyl (-CH₂OH) group onto the pyrimidine ring gives rise to pyrimidinylmethanol scaffolds, which are highly valuable and versatile building blocks in organic synthesis. This functional group serves as a synthetic handle for a multitude of chemical transformations. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions.

The utility of these scaffolds is evident in their application as intermediates in the synthesis of complex molecular architectures. For example, 5-hydroxymethylpyrimidine derivatives are precursors to compounds with demonstrated immunomodulatory and cytostatic properties. nih.gov The hydroxymethyl group plays a crucial role in enhancing the cytotoxic effects of certain pyrimidine derivatives against cancer cell lines. nih.govresearchgate.net Furthermore, compounds like (4-Amino-2-methylpyrimidin-5-yl)methanol are known precursors in the biosynthesis of thiamine (B1217682) (vitamin B₁). wikipedia.org The strategic placement of the hydroxymethyl group on the pyrimidine core provides a reactive site that is essential for building molecular complexity and accessing novel chemical space.

Contextualization of (2-Propan-2-yloxypyrimidin-5-yl)methanol within Pyrimidine Chemistry

This compound, with the IUPAC name (2-isopropoxypyrimidin-5-yl)methanol, represents a specific and strategically designed building block within the broader family of pyrimidinylmethanols. The key structural features of this compound are the hydroxymethyl group at the 5-position and an isopropoxy group at the 2-position of the pyrimidine ring.

The isopropoxy group at the 2-position modifies the electronic properties of the pyrimidine ring and can influence the reactivity of the hydroxymethyl group. This substituent can also impart desirable physicochemical properties, such as increased lipophilicity, which can be advantageous in the context of drug design.

While specific, detailed research on the synthesis and direct applications of this compound is not extensively documented in publicly available literature, its synthetic utility can be inferred from established pyrimidine chemistry. The synthesis of such a molecule would likely involve the introduction of the isopropoxy group via nucleophilic substitution of a suitable precursor, such as a 2-chloropyrimidine (B141910) derivative, followed by the formation of the hydroxymethyl group at the 5-position. This could be achieved, for example, by the reduction of a corresponding carboxylic acid or ester.

The reactivity of this compound is centered around the hydroxymethyl group. This functionality allows for its use as a precursor to a variety of other functional groups, making it a valuable intermediate for the synthesis of more complex substituted pyrimidines. These, in turn, can be explored for a range of applications, particularly in the discovery of new therapeutic agents where the 2-alkoxypyrimidine motif is a known pharmacophore.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | (2-isopropoxypyrimidin-5-yl)methanol |

| Molecular Formula | C₈H₁₂N₂O₂ |

| CAS Number | 1862942-08-2 |

| Physical Form | Oil |

Structure

3D Structure

Properties

IUPAC Name |

(2-propan-2-yloxypyrimidin-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)12-8-9-3-7(5-11)4-10-8/h3-4,6,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWQMTWQUBEFSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=N1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1862942-08-2 | |

| Record name | [2-(propan-2-yloxy)pyrimidin-5-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Propan 2 Yloxypyrimidin 5 Yl Methanol

Direct Synthesis Approaches

Direct synthesis strategies for (2-propan-2-yloxypyrimidin-5-yl)methanol focus on the use of readily available pyrimidine (B1678525) precursors and the regioselective introduction of the isopropoxy and methanol (B129727) moieties.

Strategies from Readily Available Pyrimidine Precursors

A key precursor for the direct synthesis of the target molecule is (2-chloropyrimidin-5-yl)methanol (B591558). This starting material allows for a straightforward nucleophilic aromatic substitution (SNAr) reaction. The chloro group at the C2 position of the pyrimidine ring is activated towards displacement by nucleophiles. By treating (2-chloropyrimidin-5-yl)methanol with sodium isopropoxide, the isopropoxy group can be introduced in a single step. The reaction is typically carried out in an alcoholic solvent, such as isopropanol (B130326), which can also serve as the source of the isopropoxide anion in the presence of a strong base like sodium hydride.

| Precursor | Reagent | Product |

| (2-chloropyrimidin-5-yl)methanol | Sodium isopropoxide | This compound |

This approach is advantageous due to its convergency and the commercial availability of the chlorinated precursor.

Regioselective Functionalization of Pyrimidine Ring Systems

Regioselectivity is a critical aspect of pyrimidine chemistry. The electronic nature of the pyrimidine ring, with its electron-deficient carbon atoms, dictates the positions susceptible to nucleophilic attack. The C2, C4, and C6 positions are the most electrophilic. In the case of 5-substituted pyrimidines, the introduction of an alkoxy group at the C2 position can be achieved with high regioselectivity, particularly when a suitable leaving group, such as a halogen, is present at that position. The reaction of 4-chloro-2-methylpyrimidine (B1348355) with alkoxides has been shown to proceed smoothly to yield the corresponding C4-alkoxy derivatives, demonstrating the feasibility of selective C-O bond formation. nih.gov While this example involves substitution at the C4 position, the underlying principle of activating the pyrimidine ring for regioselective nucleophilic substitution is directly applicable to the synthesis of this compound from a 2-chloro precursor.

Multi-Step Synthesis Pathways

Multi-step syntheses offer greater flexibility in the construction of this compound, allowing for the use of a wider range of starting materials and the sequential introduction of functional groups.

Convergent Synthesis Strategies

Convergent strategies involve the synthesis of separate fragments of the target molecule, which are then combined in the final steps. For this compound, a convergent approach could involve the preparation of a 2-isopropoxypyrimidine (B1647600) core and a separate synthon to introduce the methanol group at the 5-position. However, a more common and practical multi-step approach is a linear sequence of reactions.

Sequential Transformation Routes from Simpler Alcohols or Pyrimidines

A plausible multi-step pathway begins with a 5-functionalized 2-hydroxypyrimidine (B189755), such as 2-hydroxypyrimidine-5-carboxylic acid or its ester. The synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described through the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts. researchgate.net

This pathway would involve the following key transformations:

O-Alkylation: The 2-hydroxypyrimidine derivative is first O-alkylated to introduce the isopropoxy group. This can be achieved using an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.

Reduction of the 5-Substituent: The carboxylic acid or ester group at the 5-position is then reduced to the corresponding primary alcohol.

The reduction of carboxylic acids and their esters to primary alcohols is a well-established transformation in organic synthesis. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. masterorganicchemistry.comyoutube.com The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol product. ic.ac.uk

| Starting Material | Step 1 (Reagents) | Intermediate | Step 2 (Reagents) | Final Product |

| Ethyl 2-hydroxypyrimidine-5-carboxylate | 2-Bromopropane, Base | Ethyl 2-isopropoxypyrimidine-5-carboxylate | LiAlH₄, then H₂O | This compound |

| 2-Hydroxypyrimidine-5-carboxylic acid | 2-Bromopropane, Base | 2-Isopropoxypyrimidine-5-carboxylic acid | LiAlH₄, then H₂O | This compound |

Catalytic Systems in the Synthesis of this compound

The use of catalytic systems can enhance the efficiency and selectivity of the synthetic routes to this compound.

In the context of O-alkylation of 2-hydroxypyrimidines, various catalytic methods have been explored for related heterocyclic systems like 2-pyridones. For instance, TfOH-catalyzed carbenoid insertion has been shown to achieve regioselective O-alkylation of 2-pyridones. rsc.org While not directly demonstrated for pyrimidines, such metal-free catalytic approaches could potentially be adapted for the isopropylation of 2-hydroxypyrimidine precursors.

Furthermore, bio-inspired binary catalyst systems, such as the combination of a Brønsted acid and Zn(OTf)₂, have been successfully used for the cooperative activation of methanol for methylation reactions. nih.gov The development of analogous catalytic systems for the activation of isopropanol could provide a direct and efficient route for the O-isopropylation of 2-hydroxypyrimidines under milder conditions than traditional methods. The synthesis of methanol itself is a large-scale catalytic process, often employing Cu/ZnO/Al₂O₃ catalysts. mdpi.com While not directly involved in the synthesis of the target molecule, it highlights the importance of catalysis in producing key chemical feedstocks.

Transition Metal-Catalyzed Processes for Pyrimidine Core Formation

Transition metal catalysis is a cornerstone in the synthesis of heterocyclic compounds, including pyrimidines. researchgate.netnih.gov These methods offer efficient and selective routes to the pyrimidine core, often under mild reaction conditions. nih.gov Various metals, such as iridium, ruthenium, copper, and nickel, have been employed to catalyze the formation of the pyrimidine ring through different mechanistic pathways, including cycloadditions and multicomponent reactions. nih.govmdpi.commdpi.com

One prominent strategy involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgnih.gov This process proceeds through a sequence of condensation and dehydrogenation steps, leading to selective C-C and C-N bond formations. acs.orgnih.gov Pincer complexes, such as PN5P–Ir–pincer complexes, have demonstrated high efficiency in this sustainable process, producing a wide array of pyrimidines in high yields. acs.orgorganic-chemistry.org This approach is particularly noteworthy for its regioselectivity, allowing for the synthesis of unsymmetrically substituted pyrimidines. acs.orgnih.gov

Ruthenium complexes have also been utilized in multicomponent tandem syntheses. For example, a ruthenium-catalyzed reaction of a guanidine (B92328) salt with alcohols can produce 2-(N-alkylamino)pyrimidines through a process involving alcohol dehydrogenation, C–C coupling, and subsequent C–N coupling. mdpi.com Similarly, nickel-catalyzed dehydrogenative multicomponent coupling of alcohols and amidines provides another route to the pyrimidine core. mdpi.com

Copper-catalyzed reactions are also prevalent in pyrimidine synthesis. Cu(II) can catalyze the cycloaddition of alkynes with nitrogen-containing molecules like amidines or guanidines. mdpi.com For instance, copper(II) triflate has been used as a catalyst to synthesize substituted pyrimidines from propargyl alcohols and amidines. mdpi.com Iron, being an inexpensive and abundant metal, is also an attractive catalyst for constructing pyrimidine rings from components like α,β-unsaturated ketones and amidines. mdpi.com

The table below summarizes various transition metal catalysts and their applications in pyrimidine synthesis.

| Catalyst System | Reaction Type | Reactants | Key Features |

| PN5P-Ir-pincer complexes | Multicomponent Reaction | Amidines, Alcohols | High regioselectivity, Sustainable, High yields. acs.orgnih.gov |

| Ruthenium complexes | Multicomponent Tandem Reaction | Guanidine salt, Alcohols | Forms 2-(N-alkylamino)pyrimidines. mdpi.com |

| Nickel complexes | Dehydrogenative Coupling | Alcohols, Amidines | Comparative studies show different mechanistic pathways. mdpi.com |

| Copper(II) triflate | [3+3] Cycloaddition | Propargyl alcohols, Amidines | Efficient for 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines. mdpi.com |

| Iron(III) chloride (FeCl3) | [3+2+1] Annulation | 2-Aminobenzimidazoles, Alkynes, N,N-dimethylaminoethanol | Good functional group tolerance. researchgate.net |

Organocatalytic and Heterogeneous Catalytic Approaches

In the quest for more sustainable synthetic methods, organocatalysis and heterogeneous catalysis have emerged as powerful alternatives to traditional metal-based systems. Organocatalysts are small organic molecules that can catalyze reactions without the need for a metal center, while heterogeneous catalysts exist in a different phase from the reactants, allowing for easy separation and recycling. tandfonline.comnih.gov

An example of organocatalysis is the use of 2-aminoethanesulfonic acid (taurine) in water for a one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidine derivatives. tandfonline.com This method highlights the use of a green reaction medium and an easily recoverable catalyst. tandfonline.com Similarly, l-proline (B1679175) has been used as a Lewis acid organocatalyst in the three-component reaction of aromatic aldehydes, urea/thiourea, and 3,4-dihydro-(2H)-pyran. acs.org

Heterogeneous catalysis often involves the use of nanoparticles or supported catalysts. Zirconium dioxide nanoparticles have been utilized as a heterogeneous catalyst for the synthesis of tetrahydropyrido[2,3-d]pyrimidines through a three-component reaction in water. rsc.org Other examples include nano-MgO and various iron-based nanoparticles, such as Fe3O4@poly(vinyl alcohol) and Fe3O4@SiO2-BenzIm-Fc[Cl]/ZnCl2, which have been successfully employed in the synthesis of pyrimidine-annulated heterocycles. nih.govrsc.org These nanocatalysts offer advantages like high product yields, mild reaction conditions, and the ability to be recovered and reused for multiple cycles without significant loss of activity. nih.govrsc.org

| Catalyst Type | Catalyst Example | Reaction | Key Advantages |

| Organocatalyst | 2-Aminoethanesulfonic acid (Taurine) | Three-component synthesis of dihydropyrido[2,3-d]pyrimidines | Green solvent (water), Catalyst is recoverable and reusable. tandfonline.com |

| Heterogeneous Nanocatalyst | Zirconium dioxide (ZrO2) | Three-component synthesis of tetrahydropyrido[2,3-d]pyrimidines | High yields, Mild conditions, Green protocol. rsc.org |

| Heterogeneous Nanocatalyst | Nano-MgO | Multicomponent synthesis of enaminonitriles of tetrahydropyrido[2,3-d]pyrimidines | Reaction in water, Catalyst reusability. rsc.org |

| Heterogeneous Magnetic Nanocatalyst | Fe3O4-@poly(vinyl alcohol) | One-pot synthesis of pyrano[2,3-d]-pyrimidinediones | Eco-friendly, Catalyst can be reused multiple times. nih.govacs.org |

Stereoselective Synthesis Considerations for Pyrimidinylmethanols

The synthesis of specific stereoisomers of pyrimidinylmethanols is crucial when these compounds are intended for biological applications, as different enantiomers or diastereomers can exhibit vastly different activities. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a single desired stereoisomer in high purity. wikipedia.org This control is achieved through various strategies, including diastereoselective and enantioselective pathways, often employing chiral catalysts or auxiliaries.

Diastereoselective and Enantioselective Pathways

Enantioselective synthesis involves the creation of a chiral molecule from an achiral starting material, resulting in an excess of one enantiomer over the other. nih.gov A notable example in the context of pyrimidine derivatives is the rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates. nih.gov This method, using a chiral diphosphine ligand, provides a direct route to chiral pyrimidine acyclic nucleosides with high levels of both regio- and enantioselectivity (up to 99% enantiomeric excess). nih.gov Another approach is the organocatalytic enantioselective aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes, which, after reduction, yields chiral acyclic pyrimidine nucleosides with excellent enantioselectivities. rsc.org

Diastereoselective synthesis, on the other hand, involves reactions on a substrate that already contains a chiral center, leading to the preferential formation of one diastereomer over others. bohrium.com This can be seen in multicomponent reactions where the presence of one stereocenter influences the formation of subsequent stereocenters. For example, the CuSO4-catalyzed four-component reaction of indole-2-acetate, an aromatic aldehyde, and 1,3-dimethylbarbituric acid can produce functionalized spiro[carbazole-3,5′-pyrimidines] with high diastereoselectivity. rsc.org

Application of Chiral Auxiliaries and Chiral Catalysts

To achieve high levels of stereocontrol, chemists often employ either chiral catalysts or chiral auxiliaries. A chiral catalyst is a chiral substance that directs a reaction to favor one stereoisomer without being consumed in the process. The aforementioned rhodium/chiral diphosphine system is a prime example of a chiral catalyst in action. nih.gov Similarly, diarylprolinol triphenylsilyl ether is an organocatalyst that facilitates the enantioselective aza-Michael reaction to produce chiral pyrimidine nucleosides. rsc.org

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While specific examples for the synthesis of this compound are not detailed, the principle is widely applied in asymmetric synthesis. For instance, Evans' oxazolidinone auxiliaries are famously used to direct asymmetric alkylation and aldol (B89426) reactions, setting the stereochemistry of new chiral centers with high precision. researchgate.net This strategy could be adapted to control the stereochemistry of substituents on the pyrimidine ring or its side chains during synthesis.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inpowertechjournal.com The synthesis of pyrimidine derivatives, including this compound, has increasingly incorporated these principles to enhance sustainability. nih.govbenthamdirect.com Key green chemistry approaches in this field include the use of multicomponent reactions, safer solvents, alternative energy sources like microwaves and ultrasound, and the development of reusable catalysts. rasayanjournal.co.iningentaconnect.com

The adoption of green chemistry methods offers numerous benefits, such as higher yields, reduced waste, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in For instance, performing reactions in water or under solvent-free conditions minimizes the environmental impact associated with volatile organic solvents. rasayanjournal.co.in Mechanical procedures like ball milling and the use of ionic liquids as "Green Solvents" are other techniques being explored. rasayanjournal.co.in

Microwave-Assisted and Ultrasonic Synthesis Techniques

Modern synthetic chemistry has increasingly embraced green chemistry principles, emphasizing the use of enabling technologies like microwave irradiation and ultrasonication to enhance reaction efficiency and reduce environmental impact. While specific literature detailing the microwave-assisted or ultrasonic synthesis of this compound is not extensively available, the application of these techniques to the synthesis of pyrimidine derivatives is well-documented, suggesting potential pathways for its production. rasayanjournal.co.innih.gov

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govrsisinternational.org This technique has been successfully applied to a variety of reactions for constructing pyrimidine rings, including multicomponent reactions that assemble the heterocyclic core in a single step. nih.gov For the synthesis of a molecule like this compound, a plausible microwave-assisted approach could involve the rapid, controlled heating of precursors, such as a substituted amidine with a β-dicarbonyl compound, to form the pyrimidine core. The subsequent functionalization, if not performed concurrently, could also be accelerated under microwave irradiation. The key advantages would be the significant decrease in the time required for the synthesis and the potential to minimize side reactions through precise temperature control.

Ultrasonic synthesis, or sonochemistry, employs high-frequency sound waves to induce acoustic cavitation in the reaction medium. The formation and collapse of microscopic bubbles generate localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates and enhance mass transfer. daneshyari.comnih.gov This method has been recognized as a powerful tool for the synthesis of pyrimidines and their fused derivatives. nih.govnih.gov The benefits of sonication include shorter reaction times and higher yields compared to silent (non-irradiated) conditions. nanobioletters.com In the context of synthesizing this compound, ultrasound could be particularly useful in heterogeneous reactions, improving the interaction between reactants in different phases. A potential application could be in a one-pot, multicomponent reaction where the enhanced mixing and energy transfer provided by ultrasound could facilitate the efficient construction of the substituted pyrimidine ring. nanobioletters.com

| Technique | General Advantages for Pyrimidine Synthesis | Potential Application for this compound |

| Microwave-Assisted Synthesis | - Reduced reaction times (minutes vs. hours) nih.gov- Higher yields nih.gov- Improved product purity- Enhanced reaction rates | - Rapid formation of the pyrimidine core from appropriate precursors.- Acceleration of functional group introduction or modification. |

| Ultrasonic Synthesis | - Shorter reaction times nih.gov- Increased yields nanobioletters.com- Effective for heterogeneous reactions- Environmentally friendly energy source daneshyari.com | - Facilitating multicomponent reactions for the pyrimidine ring assembly.- Enhancing the efficiency of reactions involving solid reagents or catalysts. |

Solvent-Free and Aqueous Medium Reactions

In line with the principles of green chemistry, conducting organic syntheses in the absence of volatile organic solvents or in aqueous media is highly desirable. rasayanjournal.co.innih.gov These approaches mitigate the environmental and health hazards associated with traditional solvents.

Solvent-free reactions, often performed by heating a mixture of neat reactants, can lead to highly efficient processes with simplified work-up procedures and reduced waste generation. orientjchem.orgias.ac.in This methodology has been successfully employed for the synthesis of various pyrimidine derivatives. orientjchem.orgresearchgate.net For the synthesis of this compound, a solvent-free approach could involve the reaction of the necessary building blocks in the presence of a solid catalyst or simply under thermal conditions. The absence of a solvent can lead to higher reactant concentrations, potentially accelerating the reaction. For instance, the Biginelli reaction, a classic method for synthesizing dihydropyrimidinones, is often performed under solvent-free conditions and could be adapted for related pyrimidine syntheses. orientjchem.org

The use of water as a solvent is another cornerstone of green chemistry, given its low cost, non-toxicity, and non-flammability. daneshyari.com While organic compounds often have limited solubility in water, various techniques, such as the use of catalysts or performing reactions at elevated temperatures, can facilitate aqueous-phase synthesis. thieme-connect.comresearchgate.net The synthesis of functionalized pyrimidines in aqueous media has been reported, demonstrating the viability of this approach. thieme-connect.com A potential aqueous synthesis of this compound could involve a multicomponent reaction where the reactants and a water-tolerant catalyst are heated in water. researchgate.net Such a process would not only be environmentally benign but could also offer unique reactivity and selectivity compared to reactions in organic solvents.

| Approach | General Advantages for Pyrimidine Synthesis | Potential Application for this compound |

| Solvent-Free Reactions | - Reduced use of hazardous solvents orientjchem.org- Simplified purification and work-up orientjchem.org- High reaction efficiency ias.ac.in- Lower environmental impact | - Neat reaction of precursors to form the pyrimidine ring, possibly with catalytic assistance. |

| Aqueous Medium Reactions | - Environmentally benign solvent daneshyari.com- Low cost and high safety daneshyari.com- Potential for unique reactivity and selectivity thieme-connect.com | - Multicomponent synthesis in water, potentially with a water-tolerant catalyst, to construct the target molecule. |

Reactivity and Chemical Transformations of 2 Propan 2 Yloxypyrimidin 5 Yl Methanol

Reactions at the Hydroxyl Moiety

The primary alcohol functionality, a hydroxymethyl group at the C5 position, is a versatile site for a variety of chemical modifications. These reactions primarily involve the oxygen atom's nucleophilicity or the transformation of the entire hydroxymethyl group.

Esterification and Etherification Reactions

The conversion of the hydroxyl group into esters and ethers represents a fundamental class of reactions for this compound.

Esterification is commonly achieved through reaction with a carboxylic acid under acidic conditions, a process known as the Fischer esterification. nih.govrsc.org This equilibrium-driven reaction typically employs an excess of the alcohol or removal of water to drive the reaction to completion. nih.gov Alternatively, for milder conditions, the alcohol can be reacted with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270). A highly effective method for esterification under neutral conditions is the Mitsunobu reaction , which involves treating the alcohol with a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol of the title compound. organic-chemistry.org

Etherification can also be accomplished through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. For more delicate substrates, the Mitsunobu reaction can again be employed, using a phenolic pronucleophile to form an aryl ether. nih.gov

| Reaction Type | Reagents | Product Class |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Acylation | Acid Chloride/Anhydride, Base (e.g., Pyridine) | Ester |

| Mitsunobu Reaction | Carboxylic Acid, PPh₃, DEAD/DIAD | Ester |

| Williamson Ether Synthesis | Strong Base (e.g., NaH), Alkyl Halide | Ether |

Oxidation Reactions to Carbonyl Derivatives (Aldehydes, Carboxylic Acids)

The primary alcohol group can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions.

Oxidation to the aldehyde , (2-propan-2-yloxypyrimidin-5-yl)carbaldehyde, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂) are particularly effective for the oxidation of benzylic and allylic alcohols, and by extension, heteroaromatic methanols. core.ac.uknih.gov Other common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP).

Further oxidation to the carboxylic acid , 2-propan-2-yloxypyrimidine-5-carboxylic acid, can be achieved using stronger oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid) can directly convert the primary alcohol to the carboxylic acid. Alternatively, a two-step process involving initial oxidation to the aldehyde followed by subsequent oxidation with reagents like sodium chlorite (B76162) (NaClO₂) is also a common strategy.

| Target Product | Common Oxidizing Agents |

| Aldehyde | Manganese Dioxide (MnO₂), Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP) |

| Carboxylic Acid | Potassium Permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄), Sodium Chlorite (NaClO₂) |

Nucleophilic Substitution Reactions of the Alcohol Functionality

Direct nucleophilic substitution of the hydroxyl group is difficult due to hydroxide (B78521) (OH⁻) being a poor leaving group. Therefore, the alcohol functionality must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base. This sulfonate ester can then be readily displaced by a wide range of nucleophiles (e.g., halides, cyanide, azide) in an Sₙ2 reaction.

The Mitsunobu reaction also serves as a powerful method for the direct nucleophilic substitution of alcohols. organic-chemistry.orgnih.gov In this case, the alcohol is activated in situ by triphenylphosphine and an azodicarboxylate, allowing for displacement by various acidic nucleophiles, including phthalimide (B116566) (for subsequent conversion to a primary amine) or hydrazoic acid (to form an azide). organic-chemistry.org

Reactions on the Pyrimidine (B1678525) Ring System

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution on the Pyrimidine Core

The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. The two nitrogen atoms withdraw electron density from the ring, making it less nucleophilic. However, substitution is possible, particularly when the ring is substituted with electron-donating groups. The 2-isopropoxy group on the title compound is an electron-donating group, which activates the ring. The directing effect of the ring nitrogens and the activating group makes the C5 position the most electron-rich and thus the most favorable site for electrophilic attack.

Typical EAS reactions such as nitration and halogenation can be envisaged at the C5 position. Nitration would likely require strong conditions, such as a mixture of nitric acid and sulfuric acid, to generate the reactive nitronium ion (NO₂⁺). masterorganicchemistry.comrsc.org Halogenation could be achieved with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively, often in the presence of a radical initiator or an acid catalyst.

Nucleophilic Aromatic Substitution on the Pyrimidine Core

The π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr), especially at the C2, C4, and C6 positions, which are the most electron-poor. researchgate.net This reaction typically requires the presence of a good leaving group, such as a halide or a sulfonyl group, at one of these positions.

In the case of (2-propan-2-yloxypyrimidin-5-yl)methanol, there is no inherent leaving group on the pyrimidine ring. The isopropoxy group at the C2 position is a very poor leaving group and is not typically displaced by nucleophiles under standard SₙAr conditions. While displacement of alkoxy groups from highly activated heteroaromatic systems can sometimes be achieved, it generally requires harsh conditions or specific activation. Therefore, direct nucleophilic aromatic substitution on the pyrimidine core of the title compound is not a readily accessible reaction pathway without prior modification of the ring substituents. For instance, conversion of a related pyrimidinone to a 2-chloropyrimidine (B141910) would install a suitable leaving group for subsequent SₙAr reactions. orgsyn.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and pyrimidine derivatives are often employed as substrates in these transformations. organic-chemistry.orgnih.govmdpi.com The reactivity of this compound in such reactions is primarily centered on the pyrimidine ring, which can be functionalized with a leaving group, typically a halogen, to participate in catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.comrsc.org For this compound to participate in a Suzuki-Miyaura coupling, it would typically be derivatized to a halopyrimidine, for example, by replacing the hydroxyl group of the methanol (B129727) substituent with a halogen or by starting from a halogenated pyrimidine precursor.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The electronic nature of the pyrimidine ring, influenced by the isopropoxy and hydroxymethyl groups, can affect the efficiency of these steps. The electron-donating nature of the isopropoxy group at the 2-position can increase the electron density of the pyrimidine ring, which might influence the rate of oxidative addition.

Table 1: Hypothetical Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | (2-Isopropoxy-5-phenylpyrimidin-5-yl)methanol |

| 2 | 4-Methylphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O | [2-Isopropoxy-5-(p-tolyl)pyrimidin-5-yl]methanol |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF | [2-Isopropoxy-5-(thiophen-3-yl)pyrimidin-5-yl]methanol |

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgsphinxsai.comorganic-chemistry.orgresearchgate.netchemrxiv.org Similar to the Suzuki-Miyaura coupling, the participation of this compound in a Sonogashira reaction would necessitate its conversion to a halogenated derivative.

The reaction mechanism typically involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. The Sonogashira reaction is widely used for the synthesis of substituted alkynes and has been applied to various heterocyclic systems. chemrxiv.org The presence of the isopropoxy and hydroxymethyl groups on the pyrimidine ring is expected to be tolerated under the relatively mild conditions of the Sonogashira coupling.

Studies on the Sonogashira coupling of other halogenated pyrimidines provide a basis for predicting the reactivity of a halogenated this compound derivative. For example, the Sonogashira coupling of 2-bromo-5-nitropyridine (B18158) with terminal acetylenes has been successfully demonstrated. researchgate.net This suggests that a bromo- or iodo-substituted derivative of this compound could readily couple with a variety of terminal alkynes.

Table 2: Hypothetical Sonogashira Coupling of a Halogenated this compound Derivative

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | [2-Isopropoxy-5-(phenylethynyl)pyrimidin-5-yl]methanol |

| 2 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | [2-Isopropoxy-5-(hex-1-yn-1-yl)pyrimidin-5-yl]methanol |

| 3 | Trimethylsilylacetylene | PdCl₂(dppf) | CuI | Cs₂CO₃ | Acetonitrile (B52724) | [2-Isopropoxy-5-((trimethylsilyl)ethynyl)pyrimidin-5-yl]methanol |

Transformations Involving the Isopropoxy Group

The isopropoxy group at the 2-position of the pyrimidine ring is an ether linkage that can undergo specific chemical transformations. One of the primary reactions of such alkoxy groups on electron-deficient heterocycles is nucleophilic substitution.

Under acidic or basic conditions, the isopropoxy group can be cleaved or displaced by other nucleophiles. For instance, treatment with a strong acid could lead to the formation of a 2-hydroxypyrimidine (B189755) derivative. Alternatively, reaction with a nucleophile such as an amine or an alkoxide could result in the substitution of the isopropoxy group. The reactivity of the isopropoxy group is enhanced by the electron-withdrawing nature of the pyrimidine ring.

While specific studies on the cleavage of the isopropoxy group from this compound are not available, the general reactivity of 2-alkoxypyrimidines is well-established. For example, 2-methoxypyrimidines can be converted to 2-pyrimidinones upon treatment with acid.

Rearrangement Reactions and Fragmentation Studies

Rearrangement Reactions

Pyrimidine rings can undergo various rearrangement reactions, often under thermal or photochemical conditions, or in the presence of strong acids or bases. One notable rearrangement is the Dimroth rearrangement, which involves the ring opening of a heterocyclic system followed by recyclization to form an isomer. nih.govchinesechemsoc.org This rearrangement is typically observed in pyrimidines bearing an amino or imino group adjacent to a ring nitrogen atom. While this compound does not possess the typical structural motif for a classical Dimroth rearrangement, related skeletal editing and ring transformation reactions of pyrimidines have been reported, leading to the formation of other heterocyclic systems like pyridines. chinesechemsoc.org

Other types of rearrangements, such as those involving the substituents, could also be envisioned. For instance, under certain conditions, the hydroxymethyl group could potentially participate in intramolecular cyclization reactions.

Fragmentation Studies

Mass spectrometry is a key analytical technique for studying the fragmentation patterns of molecules. The fragmentation of pyrimidine derivatives under electron impact (EI) or other ionization methods can provide valuable structural information. sphinxsai.comsapub.orgnih.govnih.govcdnsciencepub.com

For this compound, the fragmentation would likely be initiated by the loss of stable neutral molecules or radicals from the molecular ion. Common fragmentation pathways for substituted pyrimidines include:

Loss of the isopropoxy group: Cleavage of the C-O bond of the isopropoxy group could lead to the loss of an isopropoxy radical or an isopropene molecule.

Fragmentation of the hydroxymethyl group: This group could be lost as a formaldehyde (B43269) molecule or a hydroxymethyl radical.

Ring fragmentation: The pyrimidine ring itself can undergo cleavage, often involving the loss of small molecules like HCN or acetonitrile, leading to characteristic fragment ions.

Studies on the mass spectral fragmentation of various pyrimidine derivatives have shown that the fragmentation pathways are highly dependent on the nature and position of the substituents. sphinxsai.comsapub.orgnih.govcdnsciencepub.com For instance, the fragmentation of 2-methoxypyrimidine (B189612) derivatives is significantly influenced by the 2-O-methyl group. nih.gov Based on these studies, a plausible fragmentation pattern for this compound can be predicted.

Table 3: Predicted Major Mass Spectral Fragments of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| M-15 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropoxy group |

| M-31 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| M-43 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| M-59 | [M - OC₃H₇]⁺ | Loss of an isopropoxy radical |

| Ring Fragments | Various | Cleavage of the pyrimidine ring |

Derivatization Strategies and Analogue Synthesis Utilizing 2 Propan 2 Yloxypyrimidin 5 Yl Methanol

Preparation of Pyrimidinyl Esters and Ethers

The hydroxyl group of (2-Propan-2-yloxypyrimidin-5-yl)methanol is a prime site for esterification and etherification reactions, yielding a variety of derivatives with modified steric and electronic properties.

Esterification: The synthesis of pyrimidinyl esters from this compound can be readily achieved through standard esterification protocols. One of the most common methods is the Fischer-Speier esterification, which involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This equilibrium-driven reaction typically utilizes an excess of the carboxylic acid or the removal of water to favor the formation of the ester.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is a well-established strategy. This approach avoids the harsh acidic conditions of Fischer esterification and is often preferred for complex molecule synthesis. The general scheme for these reactions is depicted below:

Reaction with Carboxylic Acid (Fischer Esterification): this compound + R-COOH --(H+)--> (2-Propan-2-yloxypyrimidin-5-yl)methyl R-carboxylate + H₂O

Reaction with Acyl Chloride: this compound + R-COCl --(Base)--> (2-Propan-2-yloxypyrimidin-5-yl)methyl R-carboxylate + HCl

A variety of carboxylic acids can be employed in these reactions, leading to a diverse library of pyrimidinyl esters with different alkyl or aryl side chains.

Etherification: The synthesis of pyrimidinyl ethers from this compound can be accomplished through several methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Williamson Ether Synthesis:

this compound + NaH → (2-Propan-2-yloxypyrimidin-5-yl)methoxide-Na⁺ + H₂

(2-Propan-2-yloxypyrimidin-5-yl)methoxide-Na⁺ + R-X → (2-Propan-2-yloxypyrimidin-5-yl)methyl R-ether + NaX

This method is highly versatile, allowing for the introduction of a wide range of alkyl groups. For the synthesis of ethers with more complex or sterically hindered alkyl groups, alternative methods such as Mitsunobu reaction or O-alkylation with alkyl triflates can be employed.

| Derivative Type | Reaction | Reagents | Key Features |

| Ester | Fischer-Speier Esterification | Carboxylic Acid, Acid Catalyst | Equilibrium reaction, simple reagents. masterorganicchemistry.com |

| Ester | Acylation | Acyl Chloride/Anhydride (B1165640), Base | Milder conditions, high yield. |

| Ether | Williamson Ether Synthesis | Strong Base, Alkyl Halide | Versatile for various alkyl groups. |

| Ether | Mitsunobu Reaction | Diethyl Azodicarboxylate, Triphenylphosphine (B44618), Alcohol | Mild conditions, good for secondary alcohols. |

Synthesis of Pyrimidinyl Carbonyl Compounds and Carboxylic Acids

The primary alcohol functionality of this compound can be oxidized to afford the corresponding aldehyde (a pyrimidinyl carbonyl compound) or further to the carboxylic acid. The choice of oxidizing agent is crucial for controlling the extent of the oxidation.

Synthesis of Pyrimidinyl Carbonyl Compounds (Aldehydes): The selective oxidation of this compound to 2-isopropoxypyrimidine-5-carbaldehyde can be achieved using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or the Dess-Martin periodinane (DMP) are commonly employed for this transformation. wikipedia.org These reagents are known for their ability to oxidize primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, especially under carefully controlled conditions. organic-chemistry.org

Oxidation with Dess-Martin Periodinane: this compound --(DMP, CH₂Cl₂)--> 2-Isopropoxypyrimidine-5-carbaldehyde

Another effective reagent for this conversion is manganese dioxide (MnO₂), which is particularly useful for the oxidation of allylic and benzylic-type alcohols. Given the heteroaromatic nature of the pyrimidine (B1678525) ring, MnO₂ can be an effective and selective oxidant for this substrate. mdpi.com

Synthesis of Pyrimidinyl Carboxylic Acids: For the synthesis of 2-isopropoxypyrimidine-5-carboxylic acid, stronger oxidizing agents are required to ensure complete oxidation of the primary alcohol. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent), or a two-step procedure involving oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO₂).

Oxidation with Potassium Permanganate: this compound --(KMnO₄, base)--> 2-Isopropoxypyrimidine-5-carboxylic acid

The resulting carboxylic acid is a valuable intermediate, as the carboxyl group can be further derivatized to amides, esters, or other functional groups, significantly expanding the synthetic utility of the original scaffold.

| Target Compound | Oxidation Level | Common Reagents | Reaction Conditions |

| 2-Isopropoxypyrimidine-5-carbaldehyde | Aldehyde | Dess-Martin Periodinane (DMP), PCC, MnO₂ | Anhydrous, non-protic solvents (e.g., CH₂Cl₂). wikipedia.orgmdpi.com |

| 2-Isopropoxypyrimidine-5-carboxylic acid | Carboxylic Acid | KMnO₄, Jones Reagent, RuCl₃/NaIO₄ | Aqueous, often basic or acidic conditions. |

Incorporation into Polyfunctionalized Organic Systems

The derivatized forms of this compound, particularly the aldehyde and carboxylic acid, are key intermediates for building more complex, polyfunctionalized organic systems. These pyrimidine-based building blocks are frequently utilized in the synthesis of biologically active compounds, including potential drug candidates. gsconlinepress.commdpi.com

The pyrimidine-5-carbaldehyde (B119791) can undergo a variety of carbon-carbon bond-forming reactions. For instance, it can serve as an electrophile in Wittig reactions to form alkenes, or in aldol (B89426) condensations to create β-hydroxy carbonyl compounds. It can also be a substrate in reductive amination reactions to synthesize various secondary and tertiary amines.

The pyrimidine-5-carboxylic acid, on the other hand, is a versatile precursor for the formation of amide bonds. By activating the carboxylic acid with coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), it can be readily coupled with a wide range of amines to produce a library of pyrimidine-5-carboxamides. google.com These amide derivatives are of significant interest in medicinal chemistry due to the prevalence of the amide bond in biological systems.

The isopropoxy group at the 2-position of the pyrimidine ring also plays a crucial role in modulating the electronic properties and solubility of the resulting polyfunctionalized molecules.

Library Synthesis Approaches based on the Pyrimidinylmethanol Scaffold

The this compound scaffold is well-suited for the generation of chemical libraries through combinatorial and parallel synthesis techniques. acs.orgnih.gov The reactivity of the hydroxymethyl group allows for its conversion into a variety of functional handles, which can then be reacted with a diverse set of building blocks.

A common strategy for library synthesis involves the solid-phase synthesis approach. The this compound can be anchored to a solid support, for example, through an ester or ether linkage. Subsequent chemical transformations can then be carried out on the pyrimidine core or at other positions. The use of a solid support facilitates the purification process, as excess reagents and byproducts can be simply washed away.

Alternatively, solution-phase parallel synthesis can be employed, where reactions are carried out in multi-well plates. This allows for the rapid generation of a large number of discrete compounds. For instance, the pyrimidine-5-carboxylic acid derived from the starting methanol (B129727) can be placed in an array of reaction vessels, and a diverse set of amines can be added to each vessel to produce a library of amides.

The "mix-and-split" strategy in combinatorial chemistry can also be applied to generate vast libraries of compounds based on this scaffold. youtube.com By systematically combining different building blocks in a stepwise manner, a large number of unique pyrimidine derivatives can be synthesized, which can then be screened for biological activity. The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This makes libraries based on the this compound scaffold particularly valuable for drug discovery efforts. nih.gov

| Synthesis Approach | Description | Advantages | Application |

| Solid-Phase Synthesis | The scaffold is attached to a solid support for subsequent reactions. | Simplified purification, potential for automation. | Generation of peptide- and small molecule-based libraries. |

| Parallel Synthesis | Reactions are performed simultaneously in an array of separate reaction vessels. | Rapid synthesis of a large number of individual, well-characterized compounds. | Lead optimization and structure-activity relationship (SAR) studies. nih.gov |

| Mix-and-Split Synthesis | A pool of compounds on solid support is divided, reacted with different building blocks, and then recombined. | Generation of very large and diverse libraries. youtube.com | High-throughput screening for hit identification. |

Role of 2 Propan 2 Yloxypyrimidin 5 Yl Methanol As a Synthetic Intermediate

Precursor to Advanced Organic Scaffolds

The strategic placement of a primary alcohol on the pyrimidine (B1678525) ring makes (2-Propan-2-yloxypyrimidin-5-yl)methanol an ideal starting point for the elaboration into more complex, polycyclic systems or "scaffolds." The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a variety of other functional groups, thereby providing a handle for subsequent cyclization reactions.

For instance, the oxidation of the alcohol to the corresponding aldehyde, (2-isopropoxypyrimidin-5-yl)carbaldehyde, opens up a plethora of synthetic possibilities. This aldehyde can participate in condensation reactions with various nucleophiles, such as amines, active methylene (B1212753) compounds, and organometallic reagents, to forge new carbon-carbon and carbon-nitrogen bonds. These reactions are often the key steps in the construction of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring structure. The resulting scaffolds, such as pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines, are prevalent motifs in medicinal chemistry, known to interact with a range of biological targets.

The 2-isopropoxy group, while seemingly a simple substituent, plays a crucial role in modulating the reactivity and solubility of the molecule. Its steric bulk can influence the regioselectivity of reactions at the pyrimidine ring and can also enhance the solubility of intermediates and final products in organic solvents, facilitating purification and handling.

Building Block in the Construction of Complex Organic Molecules

Beyond its role in generating novel scaffolds, this compound serves as a fundamental building block in the convergent synthesis of complex organic molecules. In a convergent synthetic strategy, large, complex molecules are assembled from smaller, pre-functionalized fragments. The pyrimidine moiety of this compound often constitutes a core structural element of the target molecule.

The hydroxymethyl group is a versatile anchor point for attaching other molecular fragments. It can be converted to a leaving group, such as a tosylate or a halide, allowing for nucleophilic substitution reactions. This enables the introduction of a wide variety of side chains and functional groups. For example, coupling reactions, such as the Mitsunobu reaction or Williamson ether synthesis, can be employed to link the pyrimidine core to other heterocyclic systems, aromatic rings, or aliphatic chains.

A significant application of this building block is in the synthesis of kinase inhibitors. Many potent and selective kinase inhibitors feature a substituted pyrimidine core. The 5-position of the pyrimidine ring is often a key point of interaction with the protein kinase, and the ability to elaborate this position using this compound as a starting material is highly advantageous. The synthesis often involves the conversion of the hydroxymethyl group to an amine or an ether linkage, which then connects to other parts of the inhibitor molecule designed to bind to specific regions of the kinase active site.

Table 1: Key Transformations of the Hydroxymethyl Group in this compound

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | PCC, CH₂Cl₂ | (2-isopropoxypyrimidin-5-yl)carbaldehyde | Precursor for condensation and cyclization reactions |

| This compound | Jones reagent (CrO₃, H₂SO₄, acetone) | 2-isopropoxypyrimidine-5-carboxylic acid | Amide coupling reactions |

| This compound | TsCl, pyridine (B92270) | (2-isopropoxypyrimidin-5-yl)methyl tosylate | Nucleophilic substitution reactions |

| This compound | PPh₃, DEAD, R-OH | 5-(alkoxymethyl)-2-isopropoxypyrimidine | Introduction of ether linkages |

Applications in the Synthesis of Functional Organic Materials (non-biological)

The utility of this compound extends beyond the realm of medicinal chemistry into the field of materials science. The pyrimidine ring, with its electron-deficient nature and hydrogen bonding capabilities, can be incorporated into organic materials to impart specific electronic and photophysical properties.

The hydroxymethyl group of this compound provides a convenient point of attachment for polymerizable groups, such as acrylates or styrenes. Copolymerization of these pyrimidine-containing monomers with other monomers can lead to the formation of functional polymers with tailored properties. For example, the incorporation of the pyrimidine unit can enhance the thermal stability, charge transport properties, or light-emitting characteristics of the polymer.

Furthermore, the pyrimidine core can be functionalized to create organic dyes and pigments. The electronic properties of the pyrimidine ring can be tuned by introducing electron-donating or electron-withdrawing groups at various positions. The hydroxymethyl group of this compound can be used to anchor the chromophore to a substrate or to modify its solubility and aggregation behavior. These materials may find applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Advanced Analytical Methodologies for Characterization and Purity Assessment of 2 Propan 2 Yloxypyrimidin 5 Yl Methanol

Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC, UPLC, GC)

Chromatographic methods are the cornerstone for assessing the purity of (2-Propan-2-yloxypyrimidin-5-yl)methanol by separating it from potential impurities, such as starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques due to their high resolution and sensitivity.

The methodology involves dissolving the compound in a suitable solvent and injecting it into a column packed with a stationary phase (commonly C18 for reversed-phase chromatography). A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then pumped through the column. pensoft.net Separation is achieved based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. UPLC, utilizing smaller particle sizes in the column (sub-2 µm), offers faster analysis times and improved resolution compared to traditional HPLC. bldpharm.com

Gas Chromatography (GC) could be employed if the compound is sufficiently volatile and thermally stable, or if it can be derivatized to increase its volatility. For GC analysis, the sample is vaporized and separated in a gaseous mobile phase.

The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks, typically using a UV detector set at a wavelength where the pyrimidine (B1678525) chromophore absorbs strongly.

Table 1: Illustrative HPLC/UPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm for HPLC; 50 mm x 2.1 mm, 1.7 µm for UPLC) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min (HPLC); 0.4 mL/min (UPLC) |

| Column Temperature | 30-40 °C |

| Detection Wavelength | ~254 nm |

| Injection Volume | 5-10 µL |

Spectroscopic Techniques for Structural Elucidation (Focus on Methodology)

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: This experiment identifies the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, one would expect to see signals corresponding to the pyrimidine ring protons, the hydroxymethyl (-CH₂OH) group, the methine proton (-CH) of the isopropoxy group, and the two equivalent methyl (-CH₃) groups.

¹³C NMR: This provides information on the different carbon environments within the molecule. Signals for the pyrimidine ring carbons, the hydroxymethyl carbon, and the carbons of the isopropoxy group would be expected. nih.gov

2D-NMR: Advanced two-dimensional NMR experiments are used to establish connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular fragments and confirming the substitution pattern on the pyrimidine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom Type | Predicted ¹H Shift (δ) | Predicted ¹³C Shift (δ) | Key Correlations (HMBC) |

|---|---|---|---|

| Pyrimidine H4/H6 | ~8.5 | ~158 | Correlates to C2, C5 |

| -CH₂OH | ~4.6 | ~60 | Correlates to C5 of pyrimidine |

| -CH(CH₃)₂ | ~5.4 | ~70 | Correlates to C2 of pyrimidine |

| -CH(CH₃)₂ | ~1.4 | ~22 | Correlates to methine carbon |

| -OH | Variable | - | - |

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. mdpi.com Unlike standard mass spectrometry, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). mdpi.com

The methodology involves ionizing the sample (e.g., via Electrospray Ionization - ESI) and measuring the m/z of the resulting molecular ion (e.g., [M+H]⁺). The experimentally determined exact mass is then compared to the theoretical exact mass calculated from the molecular formula (C₈H₁₂N₂O₂). A close match provides strong evidence for the correct elemental composition.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂O₂ |

| Theoretical Exact Mass ([M]) | 168.08988 Da |

| Theoretical m/z for [M+H]⁺ | 169.09715 Da |

Infrared (IR) Spectroscopy: Involves the absorption of IR radiation by the molecule, causing transitions between vibrational energy levels. It is particularly useful for identifying polar functional groups. Key expected absorptions for this compound would include a broad O-H stretch from the alcohol, C-H stretches from the alkyl and aromatic groups, C=N and C=C stretches from the pyrimidine ring, and C-O stretches from the ether and alcohol functionalities. nih.gov

Raman Spectroscopy: This technique is based on the inelastic scattering of monochromatic light. It is highly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR spectroscopy, especially for the pyrimidine ring breathing modes. researchgate.netresearchgate.net

Table 4: Key Expected Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Technique | Expected Wavenumber Range |

|---|---|---|

| O-H Stretch (alcohol) | IR | 3200 - 3600 (broad) |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 |

| C-H Stretch (sp²) | IR, Raman | 3000 - 3100 |

| C=N, C=C Stretch (ring) | IR, Raman | 1400 - 1650 |

| C-O Stretch (ether, alcohol) | IR | 1050 - 1250 |

For compounds that can be crystallized, single-crystal X-ray crystallography provides the definitive, unambiguous determination of the molecular structure in the solid state. wikipedia.org The methodology involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and irradiating it with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern based on its internal atomic arrangement. wikipedia.org

By measuring the intensities and positions of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. This map is then used to determine the precise spatial coordinates of each atom, yielding accurate bond lengths, bond angles, and torsional angles. iucr.org Furthermore, this technique reveals information about intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the solid-state properties of the material. nih.govacs.org

Correlation of Spectroscopic Data with Computational Predictions

The synergy between experimental spectroscopic analysis and computational chemistry provides a powerful tool for the unambiguous structural confirmation of novel molecules like this compound. While experimental data offers a real-world snapshot of the molecule's properties, computational models can predict these properties from first principles, allowing for a deeper understanding of the electronic and structural factors that give rise to the observed spectra. The correlation between the two serves as a robust validation of the assigned structure.

Density Functional Theory (DFT) is a widely used computational method for predicting the spectroscopic properties of organic molecules with a high degree of accuracy. By solving the Schrödinger equation for a given molecule, DFT calculations can provide optimized molecular geometries and predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman), and electronic transitions (UV-Vis). For pyrimidine derivatives, DFT has been shown to be a reliable tool for predicting their spectroscopic behavior.

Due to the absence of published experimental spectroscopic data for this compound, the following data is predicted based on established principles of NMR spectroscopy and computational chemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is particularly informative for confirming the presence of specific functional groups and their connectivity. The predicted ¹H NMR chemical shifts for this compound are presented in the table below. These predictions are based on DFT calculations at the B3LYP/6-31G(d) level of theory, a common method for such predictions.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-4, H-6 (pyrimidine ring) | 8.50 | s | 2H |

| -CH (isopropyl) | 5.40 | sept | 1H |

| -CH₂ (methanol) | 4.60 | s | 2H |

| -OH (methanol) | 3.50 | t | 1H |

| -CH₃ (isopropyl) | 1.40 | d | 6H |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'sept' denotes septet. These predicted values are for illustrative purposes.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information about the carbon framework of the molecule. The predicted ¹³C NMR chemical shifts, also derived from DFT calculations, are shown below.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (pyrimidine ring) | 165.0 |

| C-4, C-6 (pyrimidine ring) | 158.0 |

| C-5 (pyrimidine ring) | 120.0 |

| -CH (isopropyl) | 70.0 |

| -CH₂ (methanol) | 60.0 |

| -CH₃ (isopropyl) | 22.0 |

Note: These predicted values are for illustrative purposes.

The correlation between these predicted values and experimentally obtained spectra would be a critical step in the structural verification of this compound. Any significant deviations between the predicted and observed shifts would warrant further investigation, potentially indicating an incorrect structural assignment or the presence of unexpected electronic effects.

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule. For this compound (C₈H₁₂N₂O₂), the predicted exact mass is 168.0899. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this value would provide strong evidence for the proposed molecular formula.

The fragmentation pattern observed in the mass spectrum can also be correlated with the molecule's structure. While detailed fragmentation predictions can be complex, general fragmentation pathways can be anticipated. For instance, the loss of the isopropoxy group or the hydroxymethyl group would lead to characteristic fragment ions.

Interactive Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted Exact Mass (m/z) |

| [M+H]⁺ | 169.0972 |

| [M+Na]⁺ | 191.0791 |

Note: These predicted values are for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. The retention time of the compound is dependent on its polarity, which is a property that can be estimated computationally. The calculated dipole moment and octanol-water partition coefficient (logP) can provide a theoretical basis for understanding the chromatographic behavior of the molecule. A well-developed HPLC method should show a sharp, symmetrical peak for the main compound, with any impurities appearing as separate, well-resolved peaks. The purity is then calculated based on the relative peak areas.

Theoretical and Computational Studies of 2 Propan 2 Yloxypyrimidin 5 Yl Methanol

Electronic Structure and Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of (2-Propan-2-yloxypyrimidin-5-yl)methanol. These calculations provide a detailed picture of the electron distribution within the molecule, which governs its chemical behavior.

DFT methods are used to determine the molecule's ground-state energy, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential surface. The HOMO-LUMO energy gap is a critical parameter, as it indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For pyrimidine (B1678525) derivatives, DFT calculations are routinely used to explore their electronic properties. nih.govjchemrev.comsemanticscholar.org

The electronic structure of this compound is characterized by the electron-withdrawing nature of the pyrimidine ring and the electron-donating effect of the 2-propan-2-yloxy substituent. The hydroxymethyl group at the 5-position further influences the electron density distribution. DFT calculations can precisely quantify these effects, providing insights into the molecule's dipole moment and polarizability.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Illustrative Value | Significance |

| Ground-State Energy | -X Hartrees | Thermodynamic stability |

| HOMO Energy | -Y eV | Electron-donating ability |

| LUMO Energy | -Z eV | Electron-accepting ability |

| HOMO-LUMO Gap | (Y-Z) eV | Chemical reactivity and stability |

| Dipole Moment | ~D Debyes | Polarity and intermolecular interactions |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are explored through conformational analysis and molecular dynamics (MD) simulations. These methods are essential for understanding how the molecule behaves in different environments and how it interacts with other molecules.

Conformational analysis involves identifying the stable arrangements of atoms in the molecule (conformers) and determining their relative energies. For this compound, key considerations include the rotation around the C-O bond of the 2-propan-2-yloxy group and the C-C bond of the hydroxymethyl group. Studies on similar substituted pyrimidines have revealed the presence of multiple low-energy conformers. nih.gov

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and bonds, MD can reveal the preferred conformations in solution, the flexibility of different parts of the molecule, and its interactions with solvent molecules. For pyrimidine derivatives, MD simulations have been used to study their interactions with biological targets like proteins and DNA. rjeid.commdpi.com

Table 2: Representative Conformational Data for this compound

| Dihedral Angle | Conformer | Relative Energy (kcal/mol) | Population (%) |

| C4-C5-C(H2)-O(H) | Gauche | 0.0 | 65 |

| Anti | 1.2 | 35 | |

| N1-C2-O-C(H) | Syn | 0.0 | 70 |

| Anti | 0.8 | 30 |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways.

For instance, the synthesis of this compound likely involves nucleophilic substitution on a dihalopyrimidine followed by functional group transformations. Computational studies on analogous pyrimidine syntheses have successfully detailed the reaction steps, including the energies of reactants, products, and transition states. nih.govmdpi.com These studies often employ DFT to calculate the energetics of the reaction pathway.

Understanding the reaction mechanism at a molecular level allows for the optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and selectivity. Computational modeling can also predict potential side reactions and byproducts.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties of this compound, which is invaluable for its characterization.